2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-21(2)15-9-7-13(8-10-15)17(22)12-20-18(23)11-14-5-3-4-6-16(14)19/h3-10,17,22H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOMCEFJKWHLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorophenyl and dimethylaminophenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amines, and hydroxyethylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound:
- Structure: Acetamide core. α-Substituent: 2-chlorophenyl. N-Substituent: 2-hydroxyethyl linked to 4-dimethylaminophenyl.
- Key Features: Chlorine atom (electron-withdrawing) on phenyl. Dimethylamino group (basic, enhances solubility).
Analog 1: 2-(p-Chlorophenoxy)-N-(2-(dimethylamino)ethyl) Acetamide ()
- Structure: Acetamide core. α-Substituent: p-chlorophenoxy. N-Substituent: 2-(dimethylamino)ethyl.
- Key Features: Phenoxy group (increased flexibility vs. phenyl). Lacks hydroxyethyl group.
- Molecular Weight : 256.76 g/mol .
Analog 2: 2-[4-(Dimethylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide ()
- Structure: Acetamide core. α-Substituent: 4-dimethylaminophenyl. N-Substituent: 1-phenylpropan-2-yl.
- Key Features: Dimethylaminophenyl at α-position. Bulky N-substituent (branched alkyl chain with phenyl).
Analog 3: N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()
- Structure: Acetamide core. α-Substituent: Phenyl. N-Substituent: 2-(diethylamino)ethyl.
- Key Features: Diethylamino group (higher lipophilicity vs. dimethylamino). No chlorine or hydroxyethyl groups.
Physicochemical Properties
- Solubility: The hydroxyethyl group in the target compound enhances water solubility compared to Analog 1 and 3, which lack polar substituents. Diethylamino (Analog 3) increases lipophilicity vs. dimethylamino (Target, Analog 1) .
- Melting Points: No direct data for the target, but Analog 1 () has a molecular weight of 256.76 g/mol, suggesting lower melting points than the bulkier target compound.
Biological Activity
The compound 2-(2-Chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20ClN2O2
- Molecular Weight : 320.81 g/mol
- IUPAC Name : this compound
The compound features a chlorophenyl group and a dimethylamino group, which are significant for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing dimethylamino groups have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic effects of structurally related compounds on breast cancer cell lines (MCF-7). Results showed that compounds with similar substitutions led to a significant decrease in cell viability, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with chlorophenyl groups have been reported to exhibit antibacterial effects against various pathogens.
- Research Findings : A screening of related compounds demonstrated effective inhibition of bacterial growth (e.g., Staphylococcus aureus and Escherichia coli), highlighting the importance of the chlorophenyl moiety in enhancing antimicrobial activity .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest.
- Mechanism of Action : Similar compounds have been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also exert anti-inflammatory effects through the modulation of these pathways .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(2-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, the acetamide core is formed via nucleophilic substitution between 2-chlorophenylacetic acid derivatives and aminoethanol intermediates. Key reagents include anhydrous ethanol or methanol as solvents, with bases like triethylamine to facilitate deprotonation . Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (N₂) are critical to minimize side reactions. Yield optimization requires monitoring via TLC or HPLC, with purity confirmed by melting point analysis .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for verifying the hydroxyethyl group (δ ~4.2 ppm for -CH₂OH) and dimethylamino phenyl moiety (δ ~2.8 ppm for -N(CH₃)₂) .
- IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 387.1 for [M+H]⁺) and fragmentation patterns .
Q. How can researchers address solubility challenges in biological assays for this compound?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media. For hydrophobic derivatives, micellar encapsulation with β-cyclodextrin or liposomal formulations improves aqueous dispersion .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to differentiate selective toxicity .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinase inhibition assays) .
- Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out artifact activity from metabolites .
Q. What strategies are recommended for elucidating the stereochemical impact of the hydroxyethyl group on bioactivity?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to synthesize enantiopure forms .
- Molecular Docking : Compare binding affinities of enantiomers to target proteins (e.g., using AutoDock Vina) .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Systematic Substitution : Modify substituents on the chlorophenyl or dimethylamino phenyl groups. For example:
- Replace Cl with F or Br to study electronic effects.
- Vary the hydroxyethyl chain length to assess steric impact .
- QSAR Modeling : Use software like Schrödinger’s QikProp to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
